molecular formula C9H9Cl5OSi B14532000 Pentachlorophenol, TMS CAS No. 62269-80-1

Pentachlorophenol, TMS

Cat. No.: B14532000
CAS No.: 62269-80-1
M. Wt: 338.5 g/mol
InChI Key: LPEMXQKCFPLXMH-UHFFFAOYSA-N
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Description

Pentachlorophenol, TMS derivative, also known as Pentachlorophenol, trimethylsilyl ether, is a chemical compound with the formula C₉H₉Cl₅OSi. It is a derivative of pentachlorophenol, where the hydroxyl group is replaced by a trimethylsilyl group. This compound is used in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentachlorophenol, TMS derivative, is typically synthesized by reacting pentachlorophenol with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound derivative, involves large-scale chlorination of phenol to produce pentachlorophenol, followed by the silylation reaction with trimethylsilyl chloride. The process requires careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pentachlorophenol, TMS derivative, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Pentachlorophenol, TMS derivative, involves its interaction with cellular components. It acts as an uncoupler of oxidative phosphorylation, disrupting the production of ATP in mitochondria. This leads to the inhibition of energy-dependent processes in cells. The compound also interacts with various enzymes, inhibiting their activity and affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trichlorophenol
  • 3,3’,4,4’-Tetrachloroazobenzene
  • Aldrin
  • Dieldrin

Uniqueness

Pentachlorophenol, TMS derivative, is unique due to its high degree of chlorination and the presence of the trimethylsilyl group. This makes it more lipophilic and less prone to hydrolysis compared to other chlorinated phenols. Its unique chemical structure also allows it to interact differently with biological systems, making it a valuable compound for various applications .

Properties

CAS No.

62269-80-1

Molecular Formula

C9H9Cl5OSi

Molecular Weight

338.5 g/mol

IUPAC Name

trimethyl-(2,3,4,5,6-pentachlorophenoxy)silane

InChI

InChI=1S/C9H9Cl5OSi/c1-16(2,3)15-9-7(13)5(11)4(10)6(12)8(9)14/h1-3H3

InChI Key

LPEMXQKCFPLXMH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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